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Introduction to Photolipids and OptoDArG

OptoDArG represents a breakthrough in photopharmacological tools that enables precise, light-controlled
manipulation of lipid bilayer properties and cellular signaling pathways. As an azobenzene-containing
diacylglycerol, OptoDArG integrates seamlessly into biological membranes and undergoes rapid reversible
photoisomerization when exposed to specific wavelengths of light [1] [2]. This photoswitching capability
allows researchers to manipulate membrane physical properties and subsequently control ion channel activity
with exceptional spatiotemporal precision without requiring genetic modifications of target cells [1]. The
unique value of OptoDAYrG lies in its ability to combine the biological relevance of diacylglycerol signaling
molecules with the light-sensitive properties of azobenzene photochromes, creating a versatile tool for

investigating lipid-protein interactions and membrane biophysics.

The molecular design of OptoDArG builds upon the natural signaling lipid diacylglycerol (DAG), but
incorporates azobenzene photochromes in both acyl chains, enabling robust light-dependent conformational
changes [3]. This strategic molecular engineering preserves the membrane-targeting characteristics of natural
DAG while adding the ability to optically switch between trans and cis configurations, which dramatically alter
the molecule's geometry and physical properties [1] [2]. Unlike traditional pharmacological approaches that rely
on diffusion-limited drug application and washout, OptoDArG enables millisecond-timescale control over
membrane properties and subsequent biological responses, making it particularly valuable for studying fast

biological processes such as neuronal excitability and channel gating kinetics [1] [4].
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Molecular Structure and Photoisomerization Properties

Structural Characteristics and Membrane Incorporation

The molecular architecture of OptoDArG features a glycerol backbone connected to two azobenzene-
containing acyl chains and a standard diacylglycerol headgroup [3]. This design ensures the molecule readily
incorporates into lipid bilayers through hydrophobic interactions, with the azobenzene moieties positioned
within the hydrophobic core of the membrane and the headgroup interacting with the lipid-water interface. Once
incorporated, OptoDArG exhibits spontaneous transbilayer flip-flop, ensuring its presence in both leaflets of
the plasma membrane when added from the extracellular solution [1]. This comprehensive membrane integration
is crucial for achieving uniform effects on membrane properties and enables OptoDArG to modulate both

surface-facing receptors and intracellular signaling components.

The photophysical properties of OptoDArG are dominated by its azobenzene photochromes, which undergo
reversible trans-cis isomerization when exposed to specific wavelengths of light [3]. The extended trans isomer
is thermodynamically more stable and represents the ground state of the molecule, while the cis isomer
represents a metastable excited state induced by photoirradiation [1] [2]. The thermal relaxation from cis back
to trans occurs spontaneously in the dark but can be significantly accelerated when OpteDArG is bound to
certain protein targets, particularly TRPC channels [3]. This property has been exploited to gain insights into

lipid-protein interaction kinetics and represents a unique feature of OptoDArG compared to other photolipids.

Photoisomerization Effects on Membrane Properties

Table 1: OptoDArG Photoisomerization Characteristics and Effects on Membrane Properties

Trans Isomer (Blue Cis Isomer (UV .

Property . . . ) Experimental Measurement
Light-Active) Light-Active)

Molecular Extended linear structure ~ Bent, compact Spectrophotometry, HPLC [3]

Conformation structure

Area per Molecule Lower surface area ~25-30% increased Langmuir trough, monolayer
requirement surface area experiments [1]
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Property

Bilayer Thickness

Membrane
Capacitance

Activation
Wavelength

Thermal
Relaxation Half-
time

TRPC Channel
Binding

Trans Isomer (Blue
Light-Active)

Increased hydrophobic

core thickness (~10-15%)

Decreased capacitance

430-488 nm (blue light)

Stable state

Weak binding, low
efficacy

Cis Isomer (UV
Light-Active)

Reduced
hydrophobic core
thickness

Increased
capacitance

365-375 nm (UV
light)

108 seconds (in
DMSO)

Strong binding, high

efficacy

Experimental Measurement

X-ray scattering, capacitance
measurements [1] [2]

Planar bilayer

electrophysiology [1] [2]

Controlled by LED/laser
systems [4] [2]

Spectrophotometric monitoring

[1]

Electrophysiology, binding
assays [3]

The conformational changes associated with OpteDArG photoisomerization directly impact fundamental

membrane properties through alterations in molecular geometry [1]. The transition from trans to cis

configuration involves a dramatic change from an extended linear structure to a bent compact form, significantly

increasing the area per molecule while simultaneously reducing the effective length of the lipid tails [1] [2].

These nanoscale structural changes propagate to the macroscopic membrane level, where they alter bilayer

thickness, surface area, bending rigidity, and compressibility [1]. The relationship between molecular structure

and membrane properties follows predictable physical principles, with capacitance changes being particularly

significant for electrophysiological applications, as described by the fundamental capacitance equation: C = € x

(A/dnc), where € represents absolute permittivity, A membrane surface area, and dnc the thickness of the

hydrophobic core [1] [2].

Experimental Protocols and Methodologies

Planar Lipid Bilayer Experiments
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Planar lipid bilayer (PLB) experiments provide a minimal system for characterizing the fundamental
biophysical properties of OptoDArG without the complexity of cellular signaling pathways [1]. The standard
protocol involves forming horizontal solvent-depleted bilayers with diameters typically ranging from 60-80
pum across a small aperture in a Teflon septum separating two aqueous compartments [1] [5]. The lipid
composition for OptoDArG studies typically consists of 80% E. coli polar lipid extract mixed with 20%
OptoDArG to ensure sufficient photolipid concentration for robust optical effects while maintaining bilayer
integrity [1]. The bilayer formation process employs the folded technique, where lipid monolayers are first
formed at air-water interfaces in both compartments, after which the aqueous level is raised to unite the
monolayers across the aperture, forming a complete bilayer [5]. This approach produces highly stable, solvent-

free bilayers ideal for precise electrical measurements.

Electrical measurements are performed using a voltage-clamp setup with Ag/AgCl electrodes connected to both
compartments [1]. The bilayer is positioned within the working distance of a 40x magnification objective on an
inverted widefield fluorescence microscope equipped with light sources for precise photostimulation (typically
375 nm UV laser diode and 488 nm blue laser) [1]. To characterize optocapacitive currents, the bilayer is
initially conditioned with UV light to establish a cis-enriched photostationary state, then subjected to blue light
pulses while holding the membrane at various potentials [1] [2]. The resulting optocapacitive currents (Icap)
are recorded and analyzed according to the simplified current equation under voltage-clamp conditions (dV/dt =
0): Icap = (V - Vs) x (dC/dt), where V represents the transmembrane potential, Vs the surface potential, and
dC/dt the rate of capacitance change [1]. This approach allows direct quantification of how OptoDArG

photoisomerization affects membrane electrical properties.

Cellular Electrophysiology Protocols

For cellular studies, OptoDArG is applied to cells from DMSO stock solutions prepared at 50 mM
concentration, typically diluted in extracellular solution to achieve final working concentrations of 20-30 pM
with DMSO content not exceeding 0.06% to maintain cell viability [4] [3]. The protocol for TRPC channel
activation involves whole-cell patch clamp recordings of transfected HEK293 cells or native vomeronasal
sensory neurons (VSNs) [4]. Cells are identified by fluorescence when expressing tagged TRPC constructs, then
continuously perfused with OptoDArG-containing solution during recordings [3]. Photoactivation is achieved
using CoolLED pE-300Ultra or similar systems, with precise control over illumination timing, duration, and
wavelength (365 nm for UV, 430-490 nm for blue light) [4] [3].
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The standard photostimulation protocol begins with a baseline recording in dark conditions or with blue light
illumination to establish the trans-OptoDArG baseline [4]. UV light pulses of varying duration (typically 100-
500 ms) are then applied to rapidly convert OptoDArG to the cis configuration, activating TRPC channels or
generating optocapacitive currents [4] [3]. For kinetic studies, the system is subsequently returned to blue light
or dark conditions to monitor channel deactivation and thermal relaxation of OptoDArG [3]. The extracellular
and intracellular solutions are carefully formulated to isolate specific ionic currents; for TRPC studies, the
pipette solution often contains cesium methanesulfonate to block potassium currents and better resolve cationic
TRPC currents [3]. Data acquisition typically occurs at 8 kHz with low-pass filtering at 2 kHz to optimize

signal-to-noise ratio while capturing rapid current kinetics [3].

© 2026 Smolecule. All rights reserved. 5/13 Tech Support


https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8121987/
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8121987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221121/
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221121/
https://www.smolecule.com/products/s538187?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept
Specifications & Pricing

Start Experiment
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Click to download full resolution via product page

Experimental workflow for planar lipid bilayer studies of OptoDArG-mediated optocapacitive currents.
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Optocapacitive Current Generation and Biophysical
Mechanisms

Fundamental Principles of Optocapacitive Effects

The optocapacitive effect mediated by OptoDArG represents a non-thermal mechanism for generating
capacitive currents through light-induced changes in membrane capacitance [1] [2]. This phenomenon arises
from the rapid structural reorganization of OptoDArG molecules within the bilayer following
photoisomerization, which alters the physical dimensions and dielectric properties of the membrane [1]. The
transition from trans to cis configuration increases both the membrane surface area (A) and decreases the
hydrophobic core thickness (dnc), leading to a net increase in capacitance according to the fundamental
relationship C = € x (A/dnc) [1] [2]. Conversely, blue light-induced cis-to-trans isomerization produces the
opposite effects, decreasing membrane capacitance through reduction of surface area and increased bilayer
thickness [1]. These light-controlled capacitance changes enable generation of precisely timed depolarizing or

hyperpolarizing currents without the need for conventional ion channel opening.

The amplitude and direction of optocapacitive currents are governed by the rate of capacitance change (dC/dt)
and the prevailing membrane potential [1]. Under voltage-clamp conditions, the optocapacitive current (Icap)
follows the relationship: Icap = (V - Vs) x (dC/dt), where V represents the transmembrane potential and Vs the
surface potential [1]. This equation predicts that at negative holding potentials, positive dC/dt (increasing
capacitance) will generate inward (depolarizing) currents, while negative dC/dt (decreasing capacitance) will
produce outward (hyperpolarizing) currents [1]. Experimental measurements in planar bilayers have confirmed
these predictions, with UV illumination generating positive Icap at positive holding potentials and blue light
producing negative Icap under the same conditions [1] [2]. The magnitude of these currents typically ranges
from tens to hundreds of picoamperes for membrane potentials of 100 mV and capacitance changes of 2.5 pF

occurring within milliseconds [1].

Comparison with Traditional Optogenetic and Thermocapacitive
Approaches

Table 2: Comparison of OptoDArG with Other Optical Control Technologies
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Mechanism of Gem_at.lc ] Temporal Spatial Primary

Technology . Modification . . L
Action . Resolution Precision Applications

Required

OptoDArG Optocapacitive No Milliseconds Single-cell  Neuronal
currents & (ms) to stimulation,
channel subcellular  Channel
modulation biophysics [1] [2]

Channelrhodopsins Light-gated ion Yes Milliseconds Single-cell  Circuit mapping,
conductance (ms) to Neuromodulation

subcellular  [1]

Photothermal Laser-induced No Microseconds Subcellular High-speed

Optocapacitance heating & to to micron- neuronal
capacitance milliseconds scale stimulation [1] [2]
changes

Ziapin2 Oligomerization- No Tens to Single-cell  Basic biophysics
dependent hundreds of level research [1]
capacitance milliseconds
changes

Chemical Covalent Sometimes Milliseconds Single-cell  Retinal

Photoswitches modification of to seconds to prosthetics,
channels subcellular  Basic research

[1]

The unique advantages of OptoDArG compared to other optical technologies stem from its combined

optocapacitive and biochemical signaling capabilities [1]. Unlike traditional optogenetic approaches that

require genetic modification to express light-sensitive channels like channelrhodopsins, OptoeDArG works

through simple addition to the extracellular solution, making it applicable to a wide range of cell types and

primary tissues without transfection procedures [1] [2]. Compared to photothermal optocapacitive methods

that rely on rapid laser-induced heating of membrane-associated nanomaterials or water, OptoDArG mediates

purely optocapacitive effects without significant temperature changes, eliminating potential thermal damage

concerns and reducing the required light intensities [1]. Furthermore, unlike other photolipids such as Ziapin2

that produce complex current patterns with unclear mechanisms, OptoDArG effects follow predictable

biophysical principles based on well-characterized photoisomerization properties [1].
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lon Channel Modulation and Signaling Applications

TRPC Channel Regulation

OptoDArG serves as a powerful optical lipid clamp for precisely controlling transient receptor potential
canonical (TRPC) channel activity with millisecond precision [4] [3]. The cis isomer of OptoDArG functions as
a high-efficacy agonist for several TRPC isoforms, particularly TRPC3, TRPC6, and TRPC7 channels, while the
trans isomer exhibits minimal activity [3]. This selective activation enables rapid, reversible control over TRPC-
mediated cationic currents through alternating UV and blue light illumination [4]. When cis-OptoDArG binds to
TRPC channels, it induces a conformational change that promotes channel opening, allowing non-selective
cation influx that depolarizes the membrane and elevates intracellular calcium levels [3]. The activation kinetics
are extremely fast, with current development following UV illumination occurring within tens to hundreds of

milliseconds, enabling precise temporal control over channel gating [4].

A particularly valuable feature of OptoDArG-mediated TRPC channel control is the isoform-dependent
deactivation kinetics observed during the thermal relaxation phase [3]. After UV light termination, cis-
OptoDArG-induced currents display characteristic exponential decay patterns that vary significantly between
TRPC isoforms [3]. These decay kinetics are sensitive to mutations in the L2 lipid coordination site of TRPC
channels, suggesting that the thermal relaxation rate of channel-bound cis-OptoDArG is accelerated
compared to bilayer-incorporated molecules [3]. This property provides a unique opportunity to study lipid-
protein interaction kinetics and identify structural determinants of lipid sensing in TRPC channels [3]. From a
practical perspective, the isoform-dependent deactivation enables selective photopharmacological interventions

targeting specific TRPC subtypes based on their distinct kinetic signatures [3].

Voltage-Gated and Mechanosensitive Channel Modulation

Beyond direct receptor activation, OptoDArG indirectly modulates voltage-gated ion channels through
optocapacitive effects on membrane potential [1]. The depolarizing currents generated by UV-induced
capacitance increases can sufficiently depolarize the membrane to reach the activation threshold of voltage-gated
sodium channels (NaV), initiating action potentials in excitable cells [1] [2]. This mechanism has been
demonstrated in NaV1.3-expressing HEK cells, where UV illumination triggers stereotypical action potentials
following the initial optocapacitive current [1]. Similarly, the hyperpolarizing currents produced by blue light-

induced capacitance decreases can inhibit neuronal firing by moving the membrane potential away from the
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threshold for action potential generation [1]. This bidirectional control over excitability enables versatile

manipulation of electrical signaling in neurons and other excitable cells without genetic modification.

OptoDArG also influences mechanosensitive ion channels through photoisomerization-induced changes in
membrane mechanical properties [1]. The conformational transition from trans to cis OptoDArG increases
lateral membrane pressure and reduces bilayer thickness, generating mechanical tension that activates various
mechanosensitive channels [1]. In HEK cells expressing endogenous mechanosensitive channels, blue light
illumination following UV preconditioning produces large depolarizing currents capable of triggering action
potentials, even though the direct optocapacitive effect of blue light is hyperpolarizing [1]. This indicates that the
mechanical effects on channel gating can override the pure capacitive contributions, highlighting the complex
interplay between electrical and mechanical signaling in lipid bilayers containing OptoDArG [1]. The ability to
simultaneously manipulate both electrical and mechanical membrane properties makes OptoDArG particularly

valuable for studying mechanotransduction processes and membrane biophysics.

Table 3: Ion Channel Responses to OptoDArG-Mediated Stimulation

Response to

Response to cis- Primary . .
Channel Type trans- . Kinetic Properties
OptoDArG Mechanism
OptoDArG
TRPC3/6/7 Strong activation Weak or no Direct binding to L2 Fast activation
(agonist) activation site (ms), Isoform-

specific
deactivation [3]

Voltage-Gated Na+
Channels

Mechanosensitive
Channels

Voltage-Gated K+
Channels

Indirect activation
via depolarization

Variable
responses

Indirect
modulation via
depolarization

No direct effect

Activation via
membrane
tension

No direct effect

Optocapacitive
current-mediated
depolarization

Altered bilayer
mechanical
properties

Membrane potential
changes

Follows capacitive
current kinetics [1]

Dependent on
channel type and
expression [1]

Follows action
potential pattern [1]
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Signaling pathways and cellular responses mediated by OptoDArG photoisomerization.

Technical Applications in Research and Drug
Development
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The unique properties of OptoDArG enable diverse applications in basic research and drug discovery. In
neuroscience, OptoDArG provides a powerful tool for all-optical neurophysiology, allowing researchers to
control neuronal excitability with high spatiotemporal precision without introducing foreign genes [1] [2]. This
is particularly valuable for studying neural circuits in primary tissues or animal models where genetic
manipulation is challenging or undesirable. The ability to generate both depolarizing and hyperpolarizing
responses using different wavelengths enables bidirectional control of neuronal activity, facilitating sophisticated
experimental paradigms such as gain- and loss-of-function studies in the same preparation [1]. Furthermore, the
rapid kinetics of OptoDArG-mediated effects make it suitable for investigating timing-dependent plasticity and

other fast neural processes [1] [4].

In drug discovery and development, OptoDArG serves as a valuable tool for target validation and lead
optimization for lipid-sensitive ion channels [3]. The precise temporal control over channel activation enables
researchers to establish causal relationships between target engagement and physiological responses, a critical
requirement for target validation [3]. The isoform-specific kinetic signatures of OptoDArG-mediated TRPC
channel deactivation provide insights into lipid-binding site architecture, informing the design of selective
modulators [3]. Additionally, the ability to rapidly switch between active and inactive states allows for high-
throughput screening of compounds that potentiate or inhibit lipid-mediated signaling pathways [4] [3]. As a
research tool, OptoDArG has already advanced our understanding of TRPC channel gating mechanisms,
membrane biophysics, and neuronal signaling, with potential future applications in targeted therapies and

precision medicine.

Conclusion and Future Perspectives

OptoDArG represents a versatile and powerful photopharmacological tool that combines the biological
relevance of diacylglycerol signaling with the precise controllability of azobenzene photoswitches [1] [3]. Its
unique ability to generate optocapacitive currents while simultaneously modulating specific ion channels
enables sophisticated manipulation of membrane electrical properties and cellular signaling pathways with
exceptional spatiotemporal precision [1] [2]. The well-characterized effects on membrane capacitance, TRPC
channels, voltage-gated channels, and mechanosensitive channels make OptoDArG valuable for diverse

applications ranging from basic biophysics research to drug discovery [1] [4] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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